molecular formula C14H14BrNO B3171912 5-Bromo-2-(2-ethylphenoxy)aniline CAS No. 946700-14-7

5-Bromo-2-(2-ethylphenoxy)aniline

Cat. No.: B3171912
CAS No.: 946700-14-7
M. Wt: 292.17 g/mol
InChI Key: RBBPYSHPPAXSCH-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethylphenoxy)aniline is an organic compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol . It is a brominated aniline derivative, characterized by the presence of a bromine atom at the 5-position and an ethylphenoxy group at the 2-position of the aniline ring. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-ethylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the bromination of 2-(2-ethylphenoxy)aniline using bromine or a brominating agent like copper(II) bromide (CuBr2) in a suitable solvent such as tetrahydrofuran (THF) . The reaction typically proceeds under mild conditions, ensuring high selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process may include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . These steps are optimized for large-scale production to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-ethylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-(2-ethylphenoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethylphenoxy)aniline involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2-methylphenoxy)aniline
  • 5-Bromo-2-(2-isopropylphenoxy)aniline
  • 5-Bromo-2-(2-tert-butylphenoxy)aniline

Uniqueness

5-Bromo-2-(2-ethylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Biological Activity

5-Bromo-2-(2-ethylphenoxy)aniline is a brominated aniline derivative with potential biological activity. Its unique structure, characterized by the presence of a bromine atom and a 2-ethylphenoxy group, suggests that it may interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H16BrNOC_{15}H_{16}BrNO. It features a bromine atom at the 5-position and an ethyl-substituted phenoxy group at the 2-position of the aniline ring. This configuration may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H16BrNOC_{15}H_{16}BrNO
IUPAC NameThis compound
CAS Number946700-14-7

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and receptor interactions. The bromine atom can enhance binding affinity to certain molecular targets, while the ethylphenoxy group may contribute to hydrophobic interactions, facilitating cellular uptake and bioactivity.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signal transduction pathways.

Biological Activity Studies

Research on the biological activity of this compound has focused on its potential as an antitumor agent and its effects on cell proliferation.

Case Studies

  • Antitumor Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it demonstrated significant inhibition of cell proliferation in human leukemic HL-60 cells.
    • IC50 Values : The half-maximal inhibitory concentration (IC50) for HL-60 cells was reported to be around 10 µM.
  • Mechanistic Insights : The mechanism underlying its antitumor activity appears to involve apoptosis induction and cell cycle arrest at the G1/S phase.

Comparative Analysis

To understand the specificity and efficacy of this compound, it is useful to compare it with structurally similar compounds.

CompoundIC50 (µM)Mechanism of Action
This compound~10Apoptosis induction
5-Chloro-2-(2-ethylphenoxy)aniline~15Similar mechanism
5-Iodo-2-(2-ethylphenoxy)aniline~20Reduced binding affinity

Properties

IUPAC Name

5-bromo-2-(2-ethylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(15)9-12(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBPYSHPPAXSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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